(5-(2-Aminothiazol-4-yl)indolin-1-yl)(p-tolyl)methanone
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Overview
Description
“(5-(2-Aminothiazol-4-yl)indolin-1-yl)(p-tolyl)methanone)” is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5-(2-Aminothiazol-4-yl)indolin-1-yl)(p-tolyl)methanone)” typically involves multi-step organic reactions. The starting materials might include indole derivatives, thiazole derivatives, and p-tolyl compounds. Common synthetic routes could involve:
Step 1: Formation of the indolin-1-yl intermediate through cyclization reactions.
Step 2: Introduction of the aminothiazolyl group via nucleophilic substitution or coupling reactions.
Step 3: Attachment of the p-tolyl group through Friedel-Crafts acylation or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“(5-(2-Aminothiazol-4-yl)indolin-1-yl)(p-tolyl)methanone)” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, acids, or bases depending on the type of substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, the compound could be explored for its therapeutic potential, including drug development for various diseases.
Industry
In industry, it might find applications in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of “(5-(2-Aminothiazol-4-yl)indolin-1-yl)(p-tolyl)methanone)” would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes, receptors, or DNA, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (5-(2-Aminothiazol-4-yl)indolin-1-yl)(phenyl)methanone
- (5-(2-Aminothiazol-4-yl)indolin-1-yl)(methyl)methanone
Uniqueness
The uniqueness of “(5-(2-Aminothiazol-4-yl)indolin-1-yl)(p-tolyl)methanone)” lies in its specific structural features, such as the combination of the aminothiazolyl and indolinyl groups with the p-tolyl moiety, which might confer unique chemical and biological properties.
Properties
Molecular Formula |
C19H17N3OS |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydroindol-1-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C19H17N3OS/c1-12-2-4-13(5-3-12)18(23)22-9-8-15-10-14(6-7-17(15)22)16-11-24-19(20)21-16/h2-7,10-11H,8-9H2,1H3,(H2,20,21) |
InChI Key |
VUUWCBLKKUUPTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC3=C2C=CC(=C3)C4=CSC(=N4)N |
Origin of Product |
United States |
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